molecular formula C17H24O4 B12418942 Guignardone L

Guignardone L

Cat. No.: B12418942
M. Wt: 292.4 g/mol
InChI Key: HIYHCUOXLSUVIZ-MXJLERKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guignardone L is a meroterpenoid compound isolated from the endophytic fungus Guignardia mangiferae. This compound is part of a larger group of bioactive secondary metabolites produced by endophytic fungi, which reside within plant tissues without causing apparent harm to their host. This compound has garnered attention due to its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guignardone L involves several steps, including the isolation of the endophytic fungus Guignardia mangiferae from its host plant. The fungus is cultured under specific conditions to promote the production of secondary metabolites. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale fermentation of the endophytic fungus under controlled conditions. Advances in biotechnological methods, such as genetic engineering and optimization of fermentation processes, are being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions: Guignardone L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Guignardone L is part of a family of meroterpenoids, which includes compounds such as Guignardone A, Guignardone B, and Guignardone I. These compounds share similar structural features but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain configuration, which contributes to its distinct biological activities .

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

(1R,3aR,5S,7R,9aS)-5-hydroxy-7-methoxy-3a-methyl-1-prop-1-en-2-yl-1,2,3,5,6,7,9,9a-octahydrocyclopenta[b]chromen-8-one

InChI

InChI=1S/C17H24O4/c1-9(2)10-5-6-17(3)12(10)7-11-15(19)14(20-4)8-13(18)16(11)21-17/h10,12-14,18H,1,5-8H2,2-4H3/t10-,12-,13-,14+,17+/m0/s1

InChI Key

HIYHCUOXLSUVIZ-MXJLERKLSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@H](C3=O)OC)O)C

Canonical SMILES

CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.